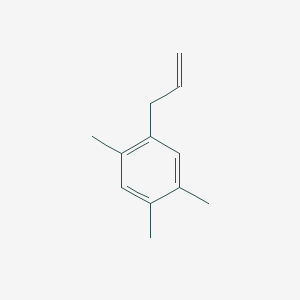
2-(1-氟环戊基)-2-羟基丙腈
描述
The compound "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not directly mentioned in the provided papers. However, we can infer some general characteristics based on the related compounds discussed in the papers. For instance, hydroxyacetonitrile (HOCH2CN) is mentioned as a precursor for various molecules in astrophysical conditions and is involved in photochemistry reactions . Similarly, the study of 2-(1H-indol-3-yl)acetonitrile-based fluorophores indicates the potential for such compounds to be used in organic light-emitting diode (OLED) applications due to their optical and electrochemical properties .
Synthesis Analysis
While the exact synthesis of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not detailed, we can draw parallels from the synthesis of related compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of the compound , possibly involving a fluorinated cyclopentyl precursor and a nitrile group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray structure analysis, which reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Although the exact structure of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not provided, it is likely to exhibit similar intermolecular interactions due to the presence of hydroxyl and nitrile functional groups.
Chemical Reactions Analysis
The photochemistry of hydroxyacetonitrile (HOCH2CN) has been studied, showing that it can lead to the formation of various photoproducts such as formylcyanide (CHOCN), ketenimine (CH2CNH), and cyanogen (NCCN) . This indicates that "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" could also undergo photochemical reactions, potentially leading to a variety of products depending on the specific conditions and the presence of other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-indol-3-yl)acetonitrile-based fluorophores have been explored, revealing their suitability for OLED applications due to their narrow band gap and charge injection ability . While the properties of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" are not explicitly discussed, it can be hypothesized that the compound may exhibit similar properties such as a narrow band gap and relevant electrochemical characteristics, making it of interest for electronic applications.
科学研究应用
氟代核苷类似物
核苷类似物中的氟代,如将氟代引入胞嘧啶核苷酸,已被证明明显改变了抗病毒和毒性模式。这种取代可以在 DNA 和 RNA 介导的合成过程中提高核苷酸掺入的整体效率,这可能解释了某些核苷对 HIV-1 的效力 (Ray 等,2003)。
水性介质中的氟代烷基化
开发温和、环保且高效的氟代烷基化方法具有广泛的意义。在水中或在水存在下进行的氟代烷基化反应取得了最新进展,为绿色化学指出了新的前景。这些方法促进了氟代或氟代烷基化基团整合到目标分子中,突出了氟在增强分子性质中的重要性 (Hai-Xia Song 等,2018)。
氟代嘧啶在癌症治疗中的应用
氟代嘧啶,如 5-氟尿嘧啶 (5-FU),是治疗各种癌症的关键成分。将氟代引入嘧啶中导致了具有显着抗肿瘤活性的化合物的开发。这些化合物可以干扰癌细胞中的核酸合成,展示了氟在药物化学中的治疗应用 (W. Gmeiner,2020)。
聚四氟乙烯 (PTFE)
PTFE 是一款高分子量聚合物,具有独特的特性,如化学惰性和热稳定性,这些特性源自其氟代结构。这种材料被广泛应用于从电气绝缘到医疗器械的各个领域,凸显了氟代化合物的多功能性 (G. Puts 等,2019)。
属性
IUPAC Name |
2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKKEJGFVYHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508240 | |
| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile | |
CAS RN |
79205-55-3 | |
| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


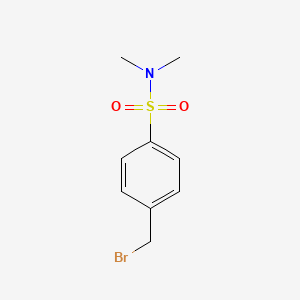
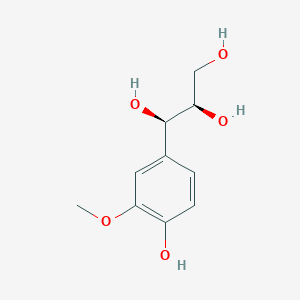
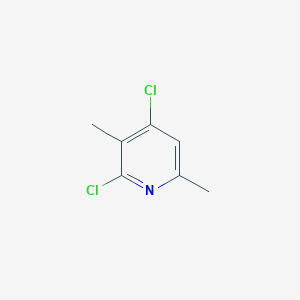
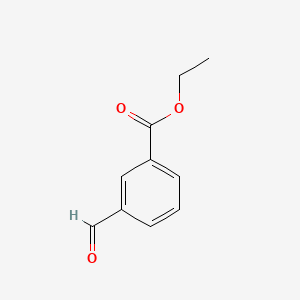
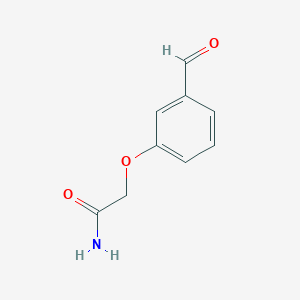
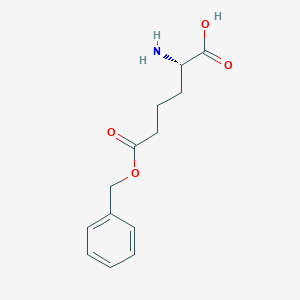
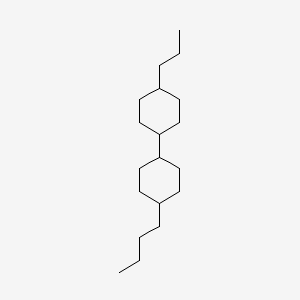
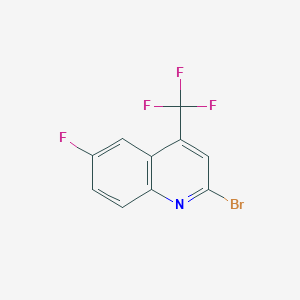
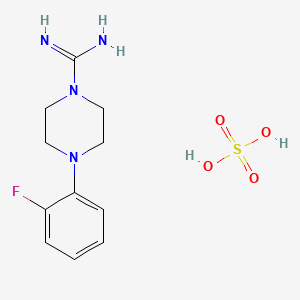

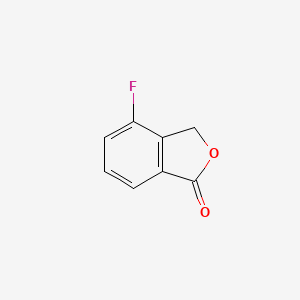
![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
